Product packaging for Kalopanaxsaponin C(Cat. No.:)

Kalopanaxsaponin C

Cat. No.: B1259690
M. Wt: 1383.5 g/mol
InChI Key: WPOFJVWZECLVLS-SLQVDRJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kalopanaxsaponin C is a triterpenoid saponin isolated from plants of the Kalopanax genus, such as Kalopanax septemlobus . Like other saponins from this plant family, including the well-studied Kalopanaxsaponin A, it is based on a hederagenin aglycone core structure with varying sugar moieties . Compounds in this class are of significant interest in pharmacological research due to their diverse bioactivities. While specific studies on this compound are limited, research on its analogs suggests potential areas of investigation. Related saponins have demonstrated notable anti-fungal properties by targeting key virulence factors of Candida albicans , such as inhibiting morphological transition from yeast to hyphal form and disrupting biofilm formation . The mechanism is thought to involve the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell membrane destruction . Furthermore, saponins from Kalopanax pictus have shown potent anti-inflammatory effects in murine macrophage models by suppressing the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), and by downregulating the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes . Anti-rheumatic and antioxidant properties have also been documented in animal models of rheumatoidal arthritis . Researchers can explore the structure-activity relationships of this specific glycoside variant to elucidate its unique mechanisms and potential applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H106O31 B1259690 Kalopanaxsaponin C

Properties

Molecular Formula

C65H106O31

Molecular Weight

1383.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C65H106O31/c1-25-36(70)40(74)45(79)54(87-25)94-51-31(21-67)90-53(49(83)44(51)78)86-23-32-39(73)43(77)48(82)57(91-32)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)92-58-52(95-55-46(80)41(75)37(71)26(2)88-55)50(29(69)22-85-58)93-56-47(81)42(76)38(72)30(20-66)89-56/h9,25-26,28-58,66-83H,10-24H2,1-8H3/t25-,26-,28-,29-,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46+,47+,48+,49+,50-,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1

InChI Key

WPOFJVWZECLVLS-SLQVDRJLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Kalopanaxsaponins

Botanical Sources and Distribution of Kalopanaxsaponin C

This compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) primarily isolated from Kalopanax pictus, a deciduous tree belonging to the Araliaceae family. researchgate.netresearchgate.net This plant, also known as the castor aralia or prickly castor-oil tree, is widely distributed across East Asia, including Korea, Japan, and China. nih.gov Phytochemical investigations have revealed that various parts of the plant, including the stem bark, leaves, and roots, are rich sources of oleanane-type saponins (B1172615). researchgate.netresearchgate.net

Since the initial isolation of Kalopanaxsaponins A and B in 1966, numerous other hederagenin (B1673034) glycosides have been identified from this plant, including this compound. researchgate.net The stem bark, in particular, has been a significant source for the isolation of these compounds and has been traditionally used in oriental medicine. nih.govnih.gov Research has confirmed the presence of a suite of related compounds—Kalopanaxsaponins A through K, sapindoside C, and septemloside III—within the leaves, bark, and roots of the plant. researchgate.netresearchgate.net While the grown leaves contain very high amounts of kalopanaxsaponins, the stem bark contains relatively lower levels. researchgate.net

This compound belongs to the family of hederagenin saponins, which are found in several other plant species. While Kalopanax pictus (sometimes referred to as Kalopanax septemlobus) is the primary source of this compound, related saponins based on the hederagenin aglycone are present in other plants. researchgate.net For instance, plants like Hedera helix (common ivy), from which hederagenin derives its name, Chenopodium quinoa, and Akebia quinata are also known to be rich in hederagenin saponins. researchgate.net The study of these related species provides a broader context for understanding the biosynthesis and distribution of this class of compounds in the plant kingdom. wur.nl The oleanane (B1240867) skeleton, which forms the basis of this compound's aglycone, is the most common saponin skeleton and is found across most orders of the plant kingdom. wur.nl

Methodologies for the Extraction and Initial Purification of this compound

The extraction and isolation of this compound, like other saponins, present a challenge due to their complex structure, which includes a hydrophobic aglycone and hydrophilic sugar chains. nih.govresearchgate.net The general methodology begins with the collection and processing of plant material, typically the stem bark or leaves of Kalopanax pictus. nih.govresearchgate.net

A common initial step is solvent extraction. The dried and powdered plant material is often extracted with methanol (B129727) (MeOH). researchgate.netresearchgate.net For instance, leaves are collected and extracted with MeOH to create a crude extract from which the saponin fractions are prepared. researchgate.net Similarly, for the isolation of related compounds from the stem bark, a methanol extract is the starting point. nih.govresearchgate.net

Following the initial extraction, a series of purification steps are employed. These often involve liquid-liquid partitioning and various chromatographic techniques. The crude extract may be suspended in water and then partitioned with a solvent like butanol to separate the saponin-rich fraction. researchgate.net Further purification is typically achieved through column chromatography. Techniques such as Sephadex LH-20 column chromatography are used to separate the crude glycoside mixture. researchgate.net High-performance counter-current chromatography (HPCCC) coupled with an evaporative light scattering detector (ELSD) has been noted as a superior method for the separation of saponins, as many of them lack a chromophore for UV detection. nih.govspringernature.com

Quantitative Analysis of this compound Content in Plant Materials

Quantitative analysis of Kalopanaxsaponins in Kalopanax pictus is essential for quality control and for identifying the optimal sources and harvest times for these compounds. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed for this purpose. researchgate.netresearchgate.net For example, an HPLC-based method has been developed for the quantitative analysis of Kalopanaxsaponin B in Kalopanacis Cortex (the cortex of Kalopanax), which could be adapted for this compound. researchgate.net Another study utilized a TLC densitometer to evaluate the content of six different Kalopanaxsaponins (A, I, J, B, H, and K) in the leaves of K. pictus. researchgate.net

The concentration of Kalopanaxsaponins in the leaves of Kalopanax pictus exhibits significant variation based on the month of collection and the morphology of the plant. A study investigating these variations found that the total saponin content in the leaves changes considerably from May to September. researchgate.net

Morphologically, grown leaves were found to contain very high amounts of Kalopanaxsaponins, whereas the younger leaf shoots had low concentrations of these compounds. researchgate.net

Monthly Variation of Total Saponin Content in Kalopanax pictus Leaves (% of Dry Weight)
Plant TypeMayAugustSeptember
With Thorns (KPT)Lowest ContentHighest ContentDecreased Content
No Thorns (KPN)-7.3% (Highest Overall)-

Data derived from a study on the monthly variation of Kalopanaxsaponin content. researchgate.net

Biosynthetic Pathways of Kalopanaxsaponins

Elucidation of Hederagenin (B1673034) Biosynthesis as a Precursor to Kalopanaxsaponins

Hederagenin serves as a crucial aglycone precursor for a variety of saponins (B1172615), including Kalopanaxsaponin C, found in plants like Kalopanax septemlobus. oup.comnih.gov The synthesis of hederagenin is a multi-step process involving several key enzymes. oup.com

Role of Oxidosqualene Cyclases (OSCs) in Triterpene Skeleton Formation

The biosynthesis of all triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by oxidosqualene cyclases (OSCs). oup.commdpi.com These enzymes are pivotal in generating the diverse carbon skeletons of triterpenes. mdpi.comoup.com In the context of hederagenin biosynthesis, the specific OSC involved is β-amyrin synthase. oup.comoup.com This enzyme facilitates the cyclization of 2,3-oxidosqualene into β-amyrin, which forms the fundamental oleanane-type skeleton of hederagenin. oup.comfrontiersin.org The formation of β-amyrin is a critical branching point, directing the metabolic flow towards the synthesis of oleanane-type saponins. cjnmcpu.com

OSCs are integral membrane proteins that catalyze a complex series of reactions including protonation, cyclization, rearrangement, and deprotonation to form the various triterpene scaffolds. mdpi.com The cyclization can proceed through different conformations, such as the chair-chair-chair (CCC) conformation, which leads to the formation of β-amyrin. mdpi.comnih.gov While many OSCs are selective for producing a single triterpenoid (B12794562) product, some have been found to be multifunctional. nih.govnih.govresearchgate.net

Identification and Characterization of Specific Enzymes (e.g., KsBAS)

Through transcriptomic analysis of Kalopanax septemlobus, specific enzymes involved in hederagenin biosynthesis have been identified and characterized. oup.comoup.com One such key enzyme is Kalopanax septemlobus β-amyrin synthase, abbreviated as KsBAS. oup.comoup.com

Heterologous expression of the KsBAS gene in yeast confirmed its function as a β-amyrin synthase. oup.comnih.gov The open reading frame (ORF) of KsBAS is 2,292 base pairs long, encoding a protein of 763 amino acids. oup.com This protein shares high sequence identity with β-amyrin synthases from other plants in the Araliaceae family, such as Panax ginseng. oup.com The identification of KsBAS was a significant step in understanding the genetic basis of oleanane-type saponin (B1150181) biosynthesis in K. septemlobus. researchgate.net

Cytochrome P450 Monooxygenase (CYP) Activities in Sapogenin Production

Following the formation of the β-amyrin skeleton, a series of oxidative reactions are carried out by cytochrome P450 monooxygenases (CYPs). oup.comgoogle.com These enzymes are crucial for the structural diversification of sapogenins by introducing functional groups like hydroxyls and carboxyls. oup.comgoogle.com In the biosynthesis of hederagenin from β-amyrin, two key CYP enzymes have been identified in K. septemlobus: CYP716A94 and CYP72A397. oup.comoup.com

CYP716A94 functions as a β-amyrin 28-oxidase. oup.comoup.com It catalyzes a three-step oxidation at the C-28 position of β-amyrin to produce oleanolic acid. oup.comoup.com Subsequently, CYP72A397, an oleanolic acid C-23 hydroxylase, acts on oleanolic acid to synthesize hederagenin. oup.comoup.comnih.gov The co-expression of KsBAS, CYP716A94, and CYP72A397 in engineered yeast successfully resulted in the production of hederagenin. oup.comnih.govoup.com This demonstrated the sequential action of these three enzymes in the conversion of β-amyrin to hederagenin. oup.comoup.com

EnzymeFunctionSubstrateProduct
KsBAS β-amyrin synthase2,3-oxidosqualeneβ-amyrin
CYP716A94 β-amyrin 28-oxidaseβ-amyrinOleanolic acid
CYP72A397 Oleanolic acid C-23 hydroxylaseOleanolic acidHederagenin

Oleanolic Acid as an Intermediate in Hederagenin Biosynthesis

As established in the previous section, oleanolic acid is a key intermediate in the biosynthetic pathway leading to hederagenin. oup.comoup.com The conversion of β-amyrin to oleanolic acid is catalyzed by the CYP enzyme, CYP716A94, which performs a sequential three-step oxidation at the C-28 position. oup.comoup.com This process involves the intermediates erythrodiol. oup.com

Oleanolic acid itself is the aglycone for many saponins, but in the pathway to hederagenin, it undergoes further modification. oup.com The hydroxylation of oleanolic acid at the C-23 position, catalyzed by CYP72A397, yields hederagenin. oup.comoup.comnih.gov This specific hydroxylation is a critical step that differentiates the biosynthesis of hederagenin from other oleanane-type sapogenins. researchgate.net Interestingly, human CYP3A4 has also been shown to catalyze the regioselective hydroxylation of oleanolic acid to produce hederagenin. mdpi.com

Glycosylation Patterns and Enzymatic Glycosyltransferases in Saponin Assembly

The final stage in the biosynthesis of saponins like this compound is glycosylation, where sugar moieties are attached to the aglycone scaffold. oup.comresearchgate.net This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) and is crucial for the structural diversity and biological activity of saponins. nih.govoup.comsci-hub.se

Significance of C-3 Glycosylation on the Triterpenoid Backbone

The enzymes responsible for this C-3 glycosylation are typically UGTs that exhibit high substrate and regiospecificity. oup.com For example, in Barbarea vulgaris, the UGTs UGT73C10 and UGT73C11 specifically catalyze the 3-O-glucosylation of oleanolic acid and hederagenin. oup.com While traditionally UGTs are considered the primary enzymes for glycosylation, recent research has also implicated cellulose (B213188) synthase superfamily-derived glycosyltransferases (CSyGTs) in the 3-O-glucuronosylation of triterpenoid aglycones. nih.gov

The specific sugar composition and linkage at the C-3 position, as well as at other positions like C-28, contribute significantly to the diverse biological activities of saponins. mdpi.comresearchgate.net

Genetic and Molecular Biology Approaches in Biosynthetic Pathway Studies

The elucidation of the biosynthetic pathway for Kalopanaxsaponins, which are primarily hederagenin-based triterpenoid saponins, heavily relies on modern genetic and molecular biology techniques. oup.comoup.com These approaches have been crucial in identifying and functionally characterizing the key enzymes involved in converting the basic precursor, 2,3-oxidosqualene, into the complex saponin structures found in plants like Kalopanax septemlobus. oup.comnih.gov

A primary strategy involves transcriptome analysis, particularly using next-generation sequencing (NGS) technologies like 454 pyrosequencing. oup.comtandfonline.com By sequencing the cDNA library from young K. septemlobus plants, researchers have generated extensive transcriptomic data, leading to the identification of tens of thousands of unique gene sequences. oup.comnih.gov This large-scale data serves as a reservoir for discovering genes encoding the enzymes critical to saponin biosynthesis. oup.comfrontiersin.org

Key enzyme families targeted in these studies include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-glycosyltransferases (UGTs). oup.comtandfonline.com The general pathway involves the cyclization of 2,3-oxidosqualene by an OSC to form a triterpene skeleton, followed by oxidation by CYPs to create the sapogenin (aglycone), and finally, glycosylation by UGTs to produce the final saponin. oup.com

A significant breakthrough was the functional characterization of specific genes from K. septemlobus. oup.comnih.gov This is often achieved through heterologous expression in model organisms, such as yeast (Saccharomyces cerevisiae). oup.comoup.com For instance, researchers identified a β-amyrin synthase gene, KsBAS, by expressing a candidate OSC sequence in yeast and observing the production of β-amyrin. oup.comnih.gov

Similarly, to identify the CYPs responsible for modifying the β-amyrin skeleton into hederagenin, numerous CYP gene candidates were isolated from the transcriptome. oup.comoup.com Through heterologous expression, two key enzymes were characterized:

CYP716A94 : Identified as a β-amyrin 28-oxidase, which catalyzes the conversion of β-amyrin to oleanolic acid. oup.comnih.gov

CYP72A397 : Characterized as an oleanolic acid 23-hydroxylase, which converts oleanolic acid into hederagenin. oup.comnih.gov

The successful production of hederagenin in an engineered yeast strain co-expressing KsBAS, CYP716A94, and CYP72A397 confirmed the roles of these three genes in the sequential biosynthesis of the hederagenin aglycone. oup.comnih.gov

The final step, glycosylation, is mediated by UGTs, which transfer sugar moieties to the aglycone. researchgate.net Transcriptome analysis of K. septemlobus has revealed numerous UGT candidates. tandfonline.com While the specific UGTs for this compound have not been fully characterized, comparative transcriptome analyses have shown that the expression of UGT genes is often correlated with saponin production, suggesting their involvement. tandfonline.comtandfonline.com The characterization of these UGTs is the next frontier in fully elucidating the pathway. nih.gov

Gene/EnzymeFunction in PathwayMethod of Identification/CharacterizationSource Organism
KsBAS (β-amyrin synthase)Cyclization of 2,3-oxidosqualene to β-amyrinTranscriptome analysis and heterologous expression in yeast. oup.comnih.govKalopanax septemlobus
CYP716A94 (β-amyrin 28-oxidase)Oxidation of β-amyrin to oleanolic acid. oup.comnih.govTranscriptome analysis and heterologous expression in yeast. oup.comoup.comKalopanax septemlobus
CYP72A397 (oleanolic acid 23-hydroxylase)Hydroxylation of oleanolic acid to hederagenin. oup.comnih.govTranscriptome analysis and heterologous expression in yeast. oup.comoup.comKalopanax septemlobus
UDP-Glycosyltransferases (UGTs)Attachment of sugar moieties to the hederagenin aglycone. tandfonline.comIdentified as candidates through transcriptome analysis. tandfonline.comtandfonline.comKalopanax septemlobus

Comparative Biosynthesis of Kalopanaxsaponins (e.g., A, B, C, I)

The structural diversity among Kalopanaxsaponins A, B, C, and I arises from the differential glycosylation of a common aglycone, hederagenin. oup.com The biosynthesis of these related compounds diverges at the final stages, where different UGTs attach specific sugar chains to the C-3 and C-28 positions of the hederagenin core. This comparative analysis highlights the role of specific glycosylation patterns in generating chemical diversity.

All Kalopanaxsaponins from A, B, C, and I are bisdesmosidic saponins, meaning they have sugar chains attached at two different points on the aglycone. jst.go.jp The core structure is hederagenin. The variation lies in the composition and linkage of the sugar moieties.

Kalopanaxsaponin A : Features an α-L-arabinopyranosyl moiety at the C-3 position and a β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester chain at the C-28 position.

Kalopanaxsaponin B : Possesses a more complex sugar chain at C-3, specifically α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranose, while the C-28 position has a single β-D-glucopyranosyl ester.

This compound : This compound has the most extensive glycosylation among the four. At the C-3 position, it has a branched trisaccharide: α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranose. At the C-28 position, it features a linear trisaccharide ester: α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester. jst.go.jp

Kalopanaxsaponin I : This saponin is characterized by an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl group at C-3 and a more complex chain at C-28 than Kalopanaxsaponin B.

The biosynthesis of these distinct molecules from the common precursor, hederagenin, necessitates a suite of highly specific UGTs. The pathway to this compound, for example, would require at least five separate enzymatic steps after the formation of hederagenin:

Attachment of arabinose to C-3.

Attachment of glucose to the C-3 arabinose at the 3-position.

Attachment of rhamnose to the C-3 arabinose at the 2-position.

Attachment of the first glucose to the C-28 carboxyl group.

Sequential attachment of a second glucose and then a rhamnose to the C-28 sugar chain.

This comparison underscores how a small number of core biosynthetic genes for the aglycone, combined with a diverse family of UGTs, can generate a wide array of specialized metabolites. The specific expression and activity of these UGTs in Kalopanax tissues ultimately determine the final profile of Kalopanaxsaponins, including the production of this compound.

CompoundAglyconeSugar Moiety at C-3Sugar Moiety at C-28 (Ester Linkage)
Kalopanaxsaponin AHederageninα-L-Arabinopyranoseβ-D-Glucopyranosyl-(1→6)-β-D-glucopyranose
Kalopanaxsaponin BHederageninα-L-Rhamnopyranosyl-(1→2)-α-L-arabinopyranoseβ-D-Glucopyranose
This compoundHederageninα-L-Rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranose. jst.go.jpα-L-Rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranose. jst.go.jp
Kalopanaxsaponin IHederageninα-L-Rhamnopyranosyl-(1→2)-α-L-arabinopyranose(More complex than Kalopanaxsaponin B)

Chemical Synthesis and Derivatization Strategies of Kalopanaxsaponin C and Analogues

Total Synthesis Approaches for Complex Saponin (B1150181) Structures

The total synthesis of triterpenoid (B12794562) saponins (B1172615) is a complex undertaking due to the stereochemical intricacy of both the aglycone and the oligosaccharide chains. These syntheses often involve numerous steps with challenges in achieving high yields and stereoselectivity. General strategies for saponin synthesis involve the preparation of the aglycone and carbohydrate building blocks, followed by their assembly using carefully chosen protecting-group and glycosylation strategies. nih.gov

A key challenge is the construction of the glycosidic linkages, especially branched structures and 1,2-trans-glycosidic bonds, which are common in saponins. tandfonline.comnih.gov Synthetic approaches must precisely control the stereochemistry at each new glycosidic bond, a task complicated by the steric hindrance of the complex aglycone acceptor.

Regioselective Derivatization Methodologies for Triterpenoid Saponins

Regioselective derivatization involves modifying a specific position on the triterpenoid aglycone scaffold without affecting other functional groups. researchgate.net This is crucial for creating analogues for SAR studies. The most common sites for derivatization on pentacyclic triterpenes like hederagenin (B1673034) (the aglycone of Kalopanaxsaponin C) are the C-3 hydroxyl group, the C-28 carboxyl group, and the C-23 hydroxymethyl group. researchgate.netresearchgate.netoup.com

Development of Novel this compound Derivatives for Research Applications

The development of novel derivatives of kalopanaxsaponins is primarily driven by the need to understand their structure-activity relationships and to create new compounds for research. While specific research on this compound derivatives is limited in readily available literature, extensive work on the closely related Kalopanaxsaponin A provides a clear blueprint.

A patent has been filed for Kalopanaxsaponin A derivatives for potential use in treating inflammatory and rheumatic diseases. google.com This work involved creating alkylation derivatives of Kalopanaxsaponin A by reacting it with diazo alkylation reagents. google.com This demonstrates a clear example of generating novel derivatives for pharmacological research. Furthermore, studies on Kalopanaxsaponin A's antifungal activity against Candida albicans have spurred interest in it as a lead compound, suggesting that the synthesis of derivatives could be a strategy to optimize this activity. researchgate.netnih.govfrontiersin.org By creating a library of related compounds through total synthesis, semi-synthesis, and regioselective derivatization, researchers can probe the specific structural features required for a desired biological effect.

Methodological Innovations in Saponin Chemical Modification

The chemical modification of saponins is a key strategy for enhancing their biological activities, improving their pharmacokinetic profiles, and elucidating structure-activity relationships (SAR). Innovations in this field have targeted the two main components of the saponin structure: the aglycone (sapogenin) and the glycan (sugar) chains. For this compound, this involves modifications of the hederagenin core and its two distinct oligosaccharide chains attached at the C-3 and C-28 positions.

Aglycone Modification:

The hederagenin scaffold of this compound offers several reactive sites for chemical derivatization, primarily the hydroxyl groups at C-3 and C-23, and the carboxylic acid at C-28. nih.gov

Modification at the C-28 Carboxyl Group: This position has been a major focus for structural modifications. The carboxyl group is often esterified or converted into amides to create novel analogues. For instance, a series of esters, amides, and triazolyl derivatives of hederagenin at the C-28 position have been synthesized to explore their cytotoxic activities. nih.gov Modification of the C-28 carboxyl group can significantly alter the biological properties of the resulting saponin. For example, the addition of amide-containing aromatic rings at this position has been shown to lower the hemolytic activity of some oleanane (B1240867) saponins. nih.gov This approach is critical for developing saponin-based therapeutic agents with improved safety profiles.

Modification of the Oleanane Skeleton: Beyond the functional groups, the core triterpenoid skeleton can also be modified. Anodic oxidation has been utilized as an innovative method to convert olean-12-ene (B1638996) sapogenols into various derivatives, such as olean-11-en-28,13β-olide and 11α,12α-epoxy-oleanan-28,13β-olide. biomol.com A significant advantage of this electrochemical method is that it often does not require the prior protection of hydroxyl groups, allowing for direct application to hederagenin oligoglycosides. biomol.com

Glycan Chain Modification and Synthesis:

The synthesis and modification of the complex oligosaccharide chains, and their attachment to the aglycone, represent the most challenging aspect of saponin synthesis.

Advanced Glycosylation Methods: The construction of the specific oligosaccharide chains of this compound and their stereoselective attachment to the hederagenin core requires sophisticated glycosylation techniques. The Schmidt trichloroacetimidate (B1259523) method is a powerful and widely used strategy for forming glycosidic bonds in saponin synthesis. nih.govresearchgate.net This method, along with others like the use of thioglycosides activated by N-iodosuccinimide, allows for the controlled and stereospecific assembly of complex glycan structures. iomcworld.com For instance, the synthesis of α-hederin, a related hederagenin saponin, involved the use of a 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate donor for efficient glycosylation. iomcworld.com

Convergent "Aglycone-First" and "Sugar-First" Strategies: Two primary strategies are employed for the total synthesis of saponins. In the "aglycone-first" approach, the aglycone is derivatized, and the sugar chains are built upon it step-by-step. In the "sugar-first" or convergent approach, the oligosaccharide chains are synthesized separately and then coupled to the aglycone. The latter is often more efficient for complex molecules like this compound. A highly efficient synthesis of various oleanane-type saponins was achieved using a convergent strategy leveraging the Schmidt glycosylation method. researchgate.net This approach allows for the modular assembly of saponin analogues by combining different pre-synthesized sugar chains with various aglycones.

Enzymatic and Chemoenzymatic Synthesis: To overcome the challenges of stereocontrol and protecting group manipulations in chemical synthesis, enzymatic methods have emerged as a powerful alternative. UDP-glycosyltransferases (UGTs) are enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule. rsc.org Specific UGTs that can glycosylate the C-28 carboxyl group of triterpenes have been identified, such as UGT74M1 from Saponaria vaccaria. frontiersin.org The identification of a UGT from Hedera helix (HhUGT74AG11) capable of converting oleanolic acid to its 28-O-glucopyranosyl ester highlights the potential for using these biocatalysts to synthesize the ester-linked sugar chain of this compound analogues. rsc.org Chemoenzymatic approaches, which combine chemical synthesis of the aglycone or a simplified glycoside with subsequent enzymatic glycosylation, offer a powerful and efficient route to complex saponins and their analogues.

The table below summarizes some of the innovative methodological approaches used in the chemical modification of saponins relevant to this compound.

Modification Target Methodological Innovation Description Key Advantage Reference
C-28 Carboxyl GroupAmide/Ester DerivatizationConversion of the carboxylic acid to a wide range of amides or esters.Generation of large libraries of analogues for SAR studies; potential to reduce toxicity. nih.govnih.gov
Oleanane SkeletonAnodic OxidationElectrochemical modification of the C-11/C-12/C-13 region of the oleanane core.Does not require protection of hydroxyl groups, allowing direct modification of glycosides. biomol.com
Glycosidic Bond FormationSchmidt Trichloroacetimidate MethodUse of glycosyl trichloroacetimidates as highly effective glycosyl donors.High yields and excellent stereocontrol in the formation of glycosidic linkages. researchgate.netiomcworld.com
Glycosidic Bond FormationEnzymatic Glycosylation (UGTs)Use of UDP-glycosyltransferases to attach sugar moieties to the aglycone.High regio- and stereoselectivity, avoiding complex protecting group chemistry. rsc.orgfrontiersin.orgrsc.org
Overall SynthesisConvergent "Sugar-First" StrategyIndependent synthesis of oligosaccharide chains followed by coupling to the aglycone.Modular and highly efficient for constructing complex saponins and libraries of analogues. researchgate.net

These methodological innovations are continuously advancing the field of saponin chemistry, making previously inaccessible molecules like this compound and its diverse analogues viable targets for synthesis. This, in turn, facilitates a deeper understanding of their biological functions and accelerates the development of new therapeutic agents.

Advanced Analytical Methodologies for Kalopanaxsaponin C Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone of natural product research, enabling the isolation and quantification of specific compounds from complex mixtures. For Kalopanaxsaponin C, High-Performance Liquid Chromatography (HPLC) is the method of choice, often coupled with various detectors to enhance sensitivity and selectivity.

HPLC-Evaporative Light Scattering Detector (ELSD) for Saponin (B1150181) Analysis

To overcome the detection limitations of UV, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) has become a valuable tool for the quantitative analysis of saponins (B1172615), including this compound. ELSD is a universal detector that is not dependent on the optical properties of the analyte. Instead, it measures the light scattered by the analyte particles after the evaporation of the mobile phase, making it ideal for non-chromophoric compounds like saponins.

A specific HPLC-ELSD method has been established for the quantification of this compound in Kalopanacis Cortex. This method demonstrated good validation parameters, including linearity, limits of detection and quantification (LOD/LOQ), accuracy, and precision. The content of this compound in various samples was successfully determined using this technique.

Table 2: HPLC-ELSD Conditions for this compound Quantitation

Parameter Reported Setting
Column RP C18 (4.6 × 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% formic acid

| Detector | Evaporative Light Scattering Detector (ELSD) |

Spectroscopic Techniques for Structural Elucidation and Characterization

Once isolated, spectroscopic techniques are indispensable for determining the precise chemical structure of this compound and for investigating its mechanisms of action in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex structure of saponins.

The structure of this compound was elucidated based on chemical and spectral data, including NMR. 1D NMR (¹H and ¹³C) provides information about the different types of protons and carbons present in the molecule and their chemical environments. 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish connectivity between atoms. For instance, COSY helps identify protons that are coupled to each other, while HSQC correlates protons to their directly attached carbons. HMBC reveals longer-range correlations between protons and carbons, which is crucial for determining how the different sugar units are linked to the aglycone (the non-sugar part of the saponin) and to each other. Through this detailed analysis, the complete structure of this compound was identified as 3-O-α-rhamnopyranosyl-(1→2)-[β-glucopyranosyl-(1→3)]-α-arabinopyranosyl hederagenin (B1673034) 28-O-α-rhamnopyranosyl-(1→4)-β-glucopyranosyl-(1→6)-β-glucopyranosyl ester.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Mass Spectrometry (MS) is another critical tool for the characterization of this compound. It provides information about the molecular weight and the elemental composition of the molecule. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a highly sensitive and specific method for both identification and quantification.

LC-MS techniques, particularly those using advanced analyzers like Quadrupole Time-of-Flight (Q-TOF), are frequently used for the analysis of saponins in plant extracts. These methods allow for the rapid identification of compounds based on their accurate mass measurements. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule and analyze the resulting pieces. The fragmentation pattern provides valuable structural information, such as the sequence of sugar units in the glycosidic chains. While specific fragmentation data for this compound is not detailed here, the general approach involves the sequential loss of sugar residues, which can be observed in the MS/MS spectrum. In some studies, GC-MS has been used to analyze farnesol (B120207), a quorum-sensing molecule whose secretion can be influenced by related saponins like Kalopanaxsaponin A.

Spectrofluorophotometry in Mechanistic Studies

Spectrofluorophotometry is a technique that measures the fluorescence of a sample, and it is particularly useful in mechanistic studies to understand the biological effects of compounds at a cellular level. While direct studies on this compound using this technique are not prominent in the reviewed literature, research on the closely related Kalopanaxsaponin A provides a clear example of its application.

In studies investigating the antifungal activity of Kalopanaxsaponin A, spectrofluorophotometry has been employed to monitor changes in cellular processes. For example, it has been used with fluorescent probes to measure the generation of intracellular reactive oxygen species (ROS) and to assess mitochondrial membrane potential in fungal cells. These measurements help to elucidate the mechanism by which the saponin exerts its biological effects. For instance, an increase in fluorescence of a specific probe can indicate that the compound induces oxidative stress or disrupts mitochondrial function, leading to cell death. This technique, therefore, plays a vital role in moving beyond simple activity screening to understanding the molecular basis of a compound's action.

Microscopic Techniques in Cellular-Level Research

Detailed studies employing fluorescence microscopy and transmission electron microscopy specifically on the compound this compound are not prominently available in the reviewed scientific literature. Research in this area has more frequently focused on other saponins, such as Kalopanaxsaponin A. The methodologies described below are standard approaches in cellular biology and would be applicable for future research into the intracellular effects of this compound.

Fluorescence microscopy is a critical tool for observing specific events within living cells. Should research be undertaken on this compound, this technique could be used to track its influence on various intracellular processes in real-time. This would typically involve treating cells with this compound and then using specific fluorescent probes that illuminate when they interact with target molecules or when certain cellular conditions change.

For example, in studies on the related compound Kalopanaxsaponin A, researchers have used fluorescent dyes to monitor the generation of reactive oxygen species (ROS), assess mitochondrial membrane potential, and detect cell membrane damage. researchgate.netplos.org Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are used to measure ROS accumulation, while dyes such as Rhodamine 123 (Rh123) and Propidium (B1200493) Iodide (PI) are employed to assess mitochondrial health and membrane integrity, respectively. researchgate.netplos.org These established methods provide a clear roadmap for investigating the potential bioactivities of this compound at the cellular level.

Transmission Electron Microscopy (TEM) offers unparalleled resolution for viewing the internal fine structure of cells and their organelles. mdpi.com This technique is essential for identifying morphological changes that occur in response to a chemical compound. In the context of this compound research, TEM could reveal detailed information about its impact on cellular components like the mitochondria, nucleus, cell wall, and plasma membrane.

The standard procedure involves fixing, dehydrating, and embedding the cells in resin before slicing them into ultra-thin sections for imaging. plos.orgmdpi.com Studies on other saponins have utilized TEM to show ultrastructural damage, such as membrane disruption and organelle degradation. dntb.gov.uanih.gov Applying this technique to this compound would allow researchers to observe any potential structural alterations it may cause within the cell, providing crucial insights into its mechanism of action. nih.gov

Emerging Analytical Approaches in Saponin Research

The analysis and characterization of saponins, including this compound, have been significantly advanced by modern analytical techniques. Due to the structural complexity and frequent lack of UV-absorbing chromophores in saponins, researchers increasingly rely on hyphenated systems that combine the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry. phcogres.commdpi.com

A key method established for the analysis of this compound involves High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS). nih.gov This powerful combination allows for both the quantification and positive identification of this compound in complex mixtures, such as extracts from Kalopanacis Cortex. nih.gov In one study, this method was successfully validated and used to analyze the content of this compound in 61 different samples, demonstrating its potential as a chemical marker for quality control and geographical origin assessment. nih.gov

Other emerging platforms for triterpenoid (B12794562) saponin research that could be applied to this compound include:

Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC): These systems offer faster analysis times and higher resolution compared to traditional HPLC. chemrxiv.org

Tandem Mass Spectrometry (MS/MS): This technique provides detailed structural information by fragmenting the parent ion, which is invaluable for elucidating the complex structures of saponins. chemrxiv.orgiomcworld.com

Hyphenated NMR Systems: Techniques like LC-SPE-NMR/MS combine liquid chromatography with solid-phase extraction and Nuclear Magnetic Resonance spectroscopy, allowing for unambiguous structure determination directly from a separated peak. mdpi.com

Chemometric-Guided Approaches: Using statistical analysis of complex chemical profiles (e.g., from UPLC-MS data) can guide the targeted isolation of new or bioactive saponins from natural sources. chemrxiv.org

These advanced methods represent the forefront of saponin analysis, providing the necessary sensitivity and specificity to isolate, identify, and quantify compounds like this compound.

Interactive Data Table: Analytical Techniques in Saponin Research

Analytical TechniqueAbbreviationPrimary Use in Saponin ResearchRelevant Compounds MentionedCitations
High-Performance Liquid ChromatographyHPLCSeparation of complex mixturesThis compound, Triterpenoid Saponins phcogres.comnih.gov
Evaporative Light Scattering DetectionELSDUniversal detection for compounds lacking UV chromophoresThis compound, Triterpenoid Saponins nih.gov
Mass Spectrometry / Tandem MSMS / MS/MSIdentification, quantification, and structural elucidationThis compound, Triterpenoid Saponins mdpi.comnih.govchemrxiv.orgiomcworld.com
Quadrupole Time-of-Flight MSQTOF-MSHigh-resolution mass analysis for accurate mass determinationThis compound, Triterpenoid Saponins nih.govchemrxiv.org
Ultra-High-Performance Liquid ChromatographyUHPLC/UPLCHigh-resolution and rapid separationHederacoside C, Triterpenoid Saponins chemrxiv.org
Liquid Chromatography-NMRLC-NMRUnambiguous structure determinationTriterpenoid Saponins mdpi.com

Structure Activity Relationship Investigations of Kalopanaxsaponins

Correlating Aglycone and Glycoside Moieties with Bioactivity Profiles

The bioactivity of a kalopanaxsaponin is a composite of the contributions from its aglycone and its sugar chains. The interplay between these components dictates the compound's therapeutic potential.

Hederagenin (B1673034), a pentacyclic triterpenoid (B12794562), forms the foundational aglycone core of Kalopanaxsaponin C and many other related saponins (B1172615). oup.com This lipophilic structure is a primary determinant of the molecule's biological function. nih.gov The bioactivity is influenced by the structure of the aglycone, and modifications to functional groups, such as hydroxyl groups on the hederagenin scaffold, can significantly impact the resulting saponin's cytotoxic effects. nih.govthieme-connect.comnih.gov Hederagenin provides the essential backbone for the attachment of sugar chains, which further modulate its biological properties. oup.com

The length and makeup of the sugar chains attached to the hederagenin core are critical in defining the bioactivity of kalopanaxsaponins. vulcanchem.com Research indicates that the number of sugar units—such as in disaccharides, trisaccharides, and tetrasaccharides—can directly influence the compound's pharmacological effects. thieme-connect.comnih.gov For instance, studies comparing hederagenin glycosides have shown that those with two (disaccharide), three (trisaccharide), or four (tetrasaccharide) sugar units exhibit significant cytotoxicity, whereas the monosaccharide version was non-cytotoxic. thieme-connect.com This suggests that a certain length of the sugar chain is necessary for this activity. The specific sequence and type of monosaccharides within the chain are also key modulating factors. nih.gov

The position at which sugar chains are attached to the aglycone is a critical factor for bioactivity. For many saponins, including those of the kalopanax family, sugar moieties are commonly attached at the C-3 position of the aglycone. mdpi.comcambridge.orguobasrah.edu.iq Saponins with a single sugar chain, typically at the C-3 position, are termed monodesmosidic, while those with two sugar chains (e.g., at C-3 and C-28) are bidesmosidic. cambridge.orgmdpi.com This structural difference can have a profound impact on biological activity. For instance, monodesmosidic saponins often exhibit stronger hemolytic activity compared to their bidesmosidic counterparts. cambridge.org The specific linkage of the second sugar to the first is also important; for example, attaching a second sugar at different positions on the initial arabinose can alter cytotoxic activity. nih.govthieme-connect.com

Comparative Structure-Activity Profiles Across Kalopanaxsaponin A, B, C, and I

Comparing the structures and activities of different kalopanaxsaponins provides valuable insight into their structure-activity relationships.

CompoundStructure TypeSugar Chain at C-3Sugar Chain at C-28Reported Bioactivities
Kalopanaxsaponin A Bidesmosidicα-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosylβ-D-glucopyranosylAntitumor, Cytotoxic, Anti-inflammatory, Antifungal. academicjournals.orgthieme-connect.com
Kalopanaxsaponin B Bidesmosidicα-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosylα-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosylAnti-inflammatory. nih.gov
This compound Monodesmosidicα-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranosylNoneAnti-inflammatory. ebi.ac.uk
Kalopanaxsaponin I Bidesmosidicα-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosylβ-D-glucopyranosyl-(1→6)-β-D-glucopyranosylAntifungal, Anti-inflammatory. academicjournals.org

Kalopanaxsaponins A, B, and I are all bidesmosidic saponins, meaning they have sugar chains attached at both the C-3 and C-28 positions of the hederagenin aglycone. academicjournals.orgnih.gov They have been associated with a range of activities, including antitumor, anti-inflammatory, and antifungal effects. academicjournals.org In contrast, this compound is monodesmosidic, possessing a more complex trisaccharide chain only at the C-3 position and lacking the ester-linked sugar chain at C-28. ebi.ac.uk This fundamental structural difference—the absence of the C-28 sugar chain—is a key factor influencing its distinct biological profile. While Kalopanaxsaponin A and I show potent cytotoxicity, the activity profile of this compound is different, highlighting the importance of the bidesmosidic nature for certain biological actions. thieme-connect.comacademicjournals.org

Computational Approaches in Structure-Activity Relationship Prediction and Validation

Computational methods are increasingly vital in the study of structure-activity relationships (SAR) for natural products like kalopanaxsaponins. uni-bonn.denih.gov These in silico techniques allow for the rapid analysis of how a molecule's structure relates to its biological activity. oncodesign-services.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create mathematical relationships between the chemical structures of compounds and their biological activities. oncodesign-services.com By calculating various molecular descriptors (e.g., electronic properties, hydrophobicity), these models can predict the activity of new or untested compounds. preprints.org

Molecular Modeling and Docking: These techniques build three-dimensional models of saponins and their biological targets (like enzymes or receptors). oncodesign-services.com Molecular docking simulates the binding of the saponin (B1150181) to the target, providing insights into the specific interactions that govern its bioactivity. This can help explain, for example, why certain sugar configurations lead to higher potency. preprints.org

These computational tools enable the systematic exploration of how structural modifications—such as changing sugar components or altering linkage positions—might enhance desired activities. uni-bonn.deoncodesign-services.com This accelerates the drug discovery process by prioritizing which novel derivatives are most promising for synthesis and experimental testing. nih.gov

Comparative Academic Studies and Broader Implications

Comparative Analysis of Kalopanaxsaponins with Other Triterpenoid (B12794562) Saponins (B1172615) from Kalopanax pictus (e.g., Sapindoside C)

The biological activities of saponins from Kalopanax pictus are significantly influenced by their molecular structure, particularly the nature and number of sugar moieties attached to the hederagenin (B1673034) aglycone. Comparative studies on various kalopanaxsaponins and related compounds, such as Sapindoside C, have revealed important structure-activity relationships.

In addition to cytotoxicity, the anti-inflammatory properties of Kalopanax pictus saponins have been a subject of comparative analysis. A study evaluating the effects of various hederagenin monodesmosides on lipopolysaccharide (LPS)-induced nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) release in macrophage cells found that Kalopanaxsaponin A was a potent inhibitor of NO production and also significantly decreased the release of PGE2 and TNF-α. nih.gov While this particular study did not include Kalopanaxsaponin C, it highlights the anti-inflammatory potential of this class of compounds and suggests that the specific sugar composition influences the potency of this effect.

The following interactive table provides a summary of the comparative cytotoxic activities of selected saponins from Kalopanax pictus. Although specific IC50 values for this compound are not available in the compared studies, the data for related compounds illustrate the structure-activity trends.

Integration of this compound Research with General Saponin (B1150181) Bioactivity Theories

The study of this compound and its congeners from Kalopanax pictus aligns with and contributes to broader theories of saponin bioactivity. A central tenet of these theories is that the biological effects of saponins are a consequence of the interplay between their hydrophobic aglycone (sapogenin) and their hydrophilic sugar chains. nih.gov

The structure of this compound, featuring a hederagenin aglycone with a specific arrangement of rhamnose and glucose moieties on an arabinose linker, provides a valuable case study for these theories. The amphipathic nature of saponins allows them to interact with cell membranes, a primary mechanism underlying many of their biological activities, including cytotoxicity and antimicrobial effects. nih.gov The specific nature of the sugar chains, including their length, composition, and linkage patterns, can modulate the intensity and specificity of these interactions.

Furthermore, the presence of a free carboxyl group at the C-17 position of the aglycone is another structural feature that has been identified as important for the cytotoxic activity of some pentacyclic triterpenoids. mdpi.com In the case of this compound and other similar saponins, the interplay between this acidic functional group and the attached sugar chains likely contributes to their biological profile.

Methodological Advancements Facilitated by this compound Studies

While the study of this compound itself may not have single-handedly revolutionized analytical techniques, research on the complex mixture of saponins found in Kalopanax pictus has necessitated and benefited from advancements in separation and structural elucidation methodologies. The isolation and characterization of individual saponins like this compound from a matrix of structurally similar compounds present a significant analytical challenge.

The application of modern chromatographic techniques has been essential in this field. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of saponins. The development of reversed-phase HPLC methods, often coupled with UV detection or mass spectrometry (LC-MS), has enabled the resolution of complex saponin mixtures and the tentative identification of individual components based on their mass-to-charge ratio and fragmentation patterns.

For more challenging separations of isomers and closely related saponins, High-Speed Counter-Current Chromatography (HSCCC) has emerged as a valuable tool. HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of saponins. This method has been successfully applied to the separation of various saponin classes.

The structural elucidation of this compound and its isomers has been heavily reliant on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, have been instrumental in determining the complex structures of these molecules, including the sequence and linkage of the sugar units and their attachment points to the aglycone. google.com For example, NOESY experiments can confirm the spatial proximity of protons on different sugar residues and between the sugars and the aglycone, which is crucial for establishing the glycosidic linkages. google.com

The following table lists the compounds mentioned in this article.

Research Gaps and Future Directions in Kalopanaxsaponin C Studies

Unexplored Biosynthetic Genes and Enzymatic Steps for Kalopanaxsaponin C

The biosynthesis of saponins (B1172615) like this compound is a complex process involving multiple enzymatic steps. oup.com It begins with the mevalonate (B85504) pathway, leading to the formation of a 2,3-oxidosqualene (B107256) precursor. oup.com This precursor is then cyclized by oxidosqualene cyclases (OSCs) to create diverse triterpenoid (B12794562) skeletons. oup.com Subsequent oxidation by cytochrome P450 (CYP) enzymes and glycosylation by UDP-glycosyltransferases (UGTs) yield the final saponin (B1150181) structure. oup.com

While transcriptome analysis of K. septemlobus has identified several key genes, including β-amyrin synthase (KsBAS), CYP716A94 (a β-amyrin 28-oxidase), and CYP72A397 (an oleanolic acid 23-hydroxylase), which are involved in producing the hederagenin (B1673034) aglycone of this compound, the complete biosynthetic pathway remains to be fully elucidated. oup.com A significant knowledge gap exists in identifying the specific UGTs responsible for attaching the sugar moieties to the hederagenin core to form this compound. The sheer diversity and large number of members within the UGT superfamily present a considerable challenge in pinpointing the exact enzymes involved. mpg.de

Future research should focus on:

Functional characterization of candidate UGTs: Leveraging transcriptomic data from K. septemlobus to identify and functionally characterize UGTs that are co-expressed with the known hederagenin biosynthetic genes. oup.commpg.de

Investigating regulatory networks: Exploring the transcription factors and signaling pathways that regulate the expression of the entire this compound biosynthetic gene cluster. mdpi.com

Metabolic engineering: Utilizing the identified biosynthetic genes to engineer microbial or plant-based systems for the sustainable production of this compound and its analogs.

Comprehensive Derivatization Libraries for Structure-Activity Relationship Refinement

The biological activity of saponins is intrinsically linked to their structure, including the nature of the aglycone and the type and arrangement of sugar chains. nih.govresearchgate.net Studies on hederagenin glycosides have shown that the number and position of sugar moieties significantly influence their cytotoxic effects. nih.govresearchgate.net For instance, while hederagenin itself has weak cytotoxicity, the addition of specific sugar chains, as seen in Kalopanaxsaponin A, can dramatically enhance its anti-tumor activity. nih.gov

To refine the structure-activity relationship (SAR) of this compound, the creation of comprehensive derivatization libraries is crucial. This involves systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activities. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a powerful approach for generating novel saponin derivatives that may not be accessible through traditional methods alone. nih.gov

Key areas for future investigation include:

Targeted modifications: Synthesizing derivatives with alterations at specific positions, such as the C-23 hydroxyl group or various points on the sugar chains, to probe their importance for activity. researchgate.net

Exploring diverse aglycones: Creating hybrid saponins by attaching the this compound sugar chains to different triterpenoid or steroidal aglycones.

High-throughput screening: Developing and employing high-throughput screening assays to efficiently evaluate the biological activities of the synthesized derivatives.

Advanced Mechanistic Elucidation at the Omics Level (e.g., Proteomics, Metabolomics)

Understanding the precise molecular mechanisms by which this compound exerts its effects is essential for its development as a therapeutic agent. "Omics" technologies, such as proteomics and metabolomics, provide a powerful, systems-level approach to unravel these complex interactions. riken.jpembopress.org

Proteomics can identify the proteins that are differentially expressed or post-translationally modified in response to this compound treatment, offering insights into the signaling pathways and cellular processes it modulates. embopress.org For example, studies on other saponins have utilized proteomics to understand their anti-inflammatory and other biological effects. scispace.comscispace.com

Metabolomics, the comprehensive analysis of small-molecule metabolites, can reveal the metabolic pathways perturbed by this compound. riken.jpannalscts.com This can help to identify biomarkers of its activity and provide a deeper understanding of its physiological effects. researchgate.net For instance, metabolomic analysis of oral ulcer models has shown significant alterations in metabolic pathways following treatment with saponin-containing extracts. researchgate.net

Future research should aim to:

Integrate multi-omics data: Combine proteomics, metabolomics, and transcriptomics data to construct a comprehensive picture of the cellular response to this compound.

Investigate mitochondrial effects: Given that some saponins can induce mitochondrial dysfunction, further studies are needed to explore the impact of this compound on mitochondrial proteomics and metabolomics. asm.orgnih.gov

Utilize advanced analytical platforms: Employ high-resolution mass spectrometry and other advanced analytical techniques to achieve greater coverage and sensitivity in omics studies. mdpi.commonash.edu

Development of Novel Analytical Probes and Detection Systems for this compound

The development of sensitive and specific analytical methods is crucial for the accurate quantification of this compound in biological matrices and for studying its pharmacokinetic and pharmacodynamic properties. mdpi.com Current methods often rely on chromatographic techniques coupled with mass spectrometry (LC-MS). nih.gov While powerful, these methods can be time-consuming and require sophisticated instrumentation.

The development of novel analytical probes and detection systems could offer faster, more accessible, and potentially in-situ detection of this compound. This could include:

Fluorescent probes: Designing and synthesizing fluorescent probes that specifically bind to this compound, allowing for its visualization and quantification in cells and tissues. nih.gov Propidium (B1200493) iodide (PI), for example, is a fluorescent dye used to detect cell membrane damage, an effect observed with some saponins. nih.gov

Biosensors: Developing biosensors based on enzymes or antibodies that can selectively recognize and generate a signal in the presence of this compound.

Nanoparticle-based systems: Exploring the use of gold nanoparticles or other nanomaterials to create sensitive colorimetric or fluorescent detection systems. dovepress.com

Methodological Standardization in Saponin Research

A significant challenge in the field of saponin research is the lack of methodological standardization. researchgate.netresearchgate.net This variability in extraction procedures, purification techniques, and analytical methods makes it difficult to compare results across different studies and hinders the establishment of reliable structure-activity relationships. researchgate.netnih.gov

Key areas that require standardization include:

Extraction and purification protocols: Establishing standardized methods for the extraction and purification of saponins to ensure consistent quality and purity of the starting material. nih.gov

Analytical methods: Developing and validating standardized analytical methods, such as HPLC and UPLC-MS, for the quantification of saponins. mdpi.comnih.gov The use of internal standards, like digitoxin (B75463) and digoxin, has been proposed to improve the accuracy of HPLC-based quantification. nih.gov

Biological assays: Standardizing the protocols for evaluating the biological activities of saponins to ensure reproducibility and comparability of data. researchgate.net

Conceptual Integration into Broader Academic Paradigms (e.g., Chemical Ecology, Systems Biology)

To fully appreciate the significance of this compound, its study should be integrated into broader academic paradigms such as chemical ecology and systems biology.

Chemical ecology is the study of the chemical interactions between organisms and their environment. accessscience.comunine.ch Saponins in plants are often involved in defense against herbivores and pathogens. oup.com Investigating the role of this compound in the chemical ecology of K. septemlobus could provide insights into its natural function and evolutionary significance. This could involve studying its effects on insect herbivores, microbial pathogens, and symbiotic organisms. frontiersin.org

Systems biology aims to understand the complex interactions within biological systems as a whole. lincoln.ac.nz By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a systems-level understanding of how this compound affects cellular networks and physiological processes can be achieved. This holistic approach will be invaluable for predicting its therapeutic effects and potential off-target interactions.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Kalopanaxsaponin C from plant sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography and HPLC purification. Structural characterization employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight (C₅₉H₉₆O₂₆, 1221.4 g/mol) and stereochemistry . Purity validation using HPLC (≥98%) is critical for reproducibility in downstream assays.

Q. How can researchers assess the anti-inflammatory potential of this compound in vitro?

  • Methodological Answer : Use murine macrophage models (e.g., RAW 264.7 cells or peritoneal macrophages) stimulated with LPS. Measure pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and anti-inflammatory IL-10 via ELISA. Evaluate COX-2 and iNOS protein expression using immunoblotting, and quantify downstream mediators like PGE₂ (ELISA) and nitric oxide (Griess assay). Cell viability must be confirmed via Crystal Violet or MTT assays to rule out cytotoxicity .

Q. What are the key steps to ensure reproducibility in studying this compound’s biological activity?

  • Methodological Answer : Standardize compound storage (2–8°C, protected from light) and solvent preparation (e.g., DMSO stock solutions). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate experimental conditions (e.g., LPS concentration, treatment duration). Detailed protocols for macrophage isolation, stimulation, and protein extraction should follow established guidelines .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the in vivo efficacy of this compound in inflammatory diseases?

  • Methodological Answer : The TNBS-induced colitis model in mice is widely used. Administer this compound orally (e.g., 10–20 mg/kg daily) pre- or post-TNBS exposure. Assess clinical parameters (weight loss, diarrhea), colon shortening, histopathological damage (H&E staining), and myeloperoxidase (MPO) activity. Measure tissue-level cytokines (IL-1β, TNF-α) and NF-κB activation via immunohistochemistry or Western blot .

Q. How does this compound modulate NF-κB and MAPK signaling pathways compared to structurally related saponins (e.g., Kalopanaxsaponin A)?

  • Methodological Answer : Kalopanaxsaponin A inhibits IRAK-1 phosphorylation, IKK-β activation, and IκB-α degradation, thereby blocking NF-κB nuclear translocation. It also suppresses MAPKs (ERK, JNK, p38). For this compound, similar pathways may apply, but structural differences (e.g., glycosylation patterns) could alter potency or specificity. Use comparative immunoblotting for p-IKK-β, p-p65, and MAPKs, and employ siRNA knockdown or inhibitors to validate pathway specificity .

Q. How can researchers resolve contradictions in data on this compound’s mechanism of action?

  • Methodological Answer : Discrepancies may arise from differences in cell types (e.g., primary macrophages vs. cell lines), dosing, or assay sensitivity. Conduct dose-response experiments (e.g., 1–50 μM) and time-course analyses. Use multiple techniques (e.g., confocal microscopy for NF-κB translocation, flow cytometry for TLR4/LPS binding) to cross-validate findings. Meta-analyses of related saponins (e.g., Kalopanaxsaponin A) can provide mechanistic hypotheses .

Q. What strategies are recommended for investigating this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of treated cells to identify non-canonical pathways. Use kinase activity arrays to screen for off-target inhibition. In vivo, assess liver/kidney function markers (ALT, creatinine) and hematological parameters. Computational docking studies may predict interactions with non-target proteins .

Methodological Design Considerations

  • Experimental Frameworks : Apply PICO (Population: in vitro/in vivo models; Intervention: this compound dosing; Comparison: vehicle/positive controls; Outcome: cytokine levels/pathway activation) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine hypotheses .
  • Data Interpretation : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes. Address batch effects (e.g., cell passage number) and include blinding in histopathological assessments .

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